molecular formula C22H21N5O2 B2927208 N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1251601-93-0

N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

Cat. No.: B2927208
CAS No.: 1251601-93-0
M. Wt: 387.443
InChI Key: GWQXRVUHXGCSDT-UHFFFAOYSA-N
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Description

N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a synthetic organic compound characterized by its intricate molecular structure. This compound belongs to the class of triazolopyridazinone derivatives, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide typically involves a multi-step process. One commonly employed route starts with the cyclization of appropriate precursors to form the triazolopyridazinone core. This is followed by acylation with mesityl derivatives under controlled conditions. Reagents like triethylamine and dichloromethane may be used, and reactions are often carried out at low temperatures to optimize yield and purity.

Industrial Production Methods

Industrial-scale production of this compound would likely involve automated synthesis using reactors designed to handle specific reaction conditions. Processes are optimized for scalability, efficiency, and cost-effectiveness, ensuring consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially forming ketone or aldehyde derivatives under the influence of oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions may yield amine derivatives when treated with reducing agents such as sodium borohydride.

  • Substitution: : N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide can undergo nucleophilic substitution, where functional groups are replaced by nucleophiles under controlled conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dichloromethane, ethanol, acetone.

Major Products

Oxidation and reduction reactions primarily yield oxygenated or hydrogenated derivatives, respectively. Substitution reactions can produce a variety of functionalized compounds depending on the nature of the nucleophile involved.

Scientific Research Applications

Chemistry

The compound's structural complexity makes it a valuable subject for synthetic chemistry, aiding in the exploration of novel reaction mechanisms and pathways.

Biology

In biological research, N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is investigated for its potential as a bioactive molecule, possibly interacting with various enzymes and receptors.

Medicine

There is ongoing research into its therapeutic applications, particularly in the development of new drugs targeting specific diseases or conditions. Its unique structure allows for interactions with biological targets, offering potential in treatments for inflammatory and infectious diseases.

Industry

The compound may find applications in the development of new materials with specialized properties, including polymers and coatings, due to its stability and reactivity profile.

Mechanism of Action

The mechanism by which N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide exerts its effects is likely multi-faceted. It may interact with specific molecular targets, such as enzymes or receptors, disrupting normal biological processes. The precise pathways involved depend on the compound’s ability to bind to these targets, potentially inhibiting or modifying their function.

Comparison with Similar Compounds

Comparison

N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is unique in its specific arrangement of functional groups and molecular framework, which differentiates it from other triazolopyridazinone derivatives. Its mesityl and phenyl groups provide distinctive reactivity and biological activity profiles.

List of Similar Compounds

  • 6-phenyl-2-(3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

  • N-mesityl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazine

  • 2-(3-oxo-6-methylphenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

Properties

IUPAC Name

2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-11-15(2)21(16(3)12-14)23-20(28)13-26-22(29)27-19(25-26)10-9-18(24-27)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQXRVUHXGCSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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